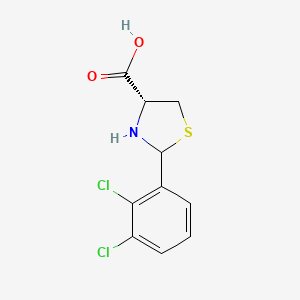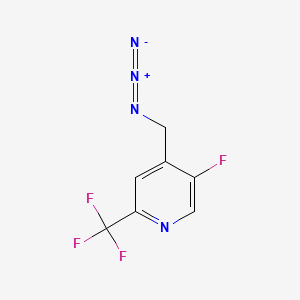
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains both fluorine and azide functional groups
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with sodium azide and a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the presence of azide groups, which can be explosive under certain conditions .
化学反応の分析
Types of Reactions
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide, fluorinating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include aminopyridines, nitropyridines, and other substituted pyridine derivatives .
科学的研究の応用
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the azide group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)pyridine: Lacks both the azide and fluorine groups, resulting in different chemical properties and applications.
Trifluoromethylated pyrazoles: Share the trifluoromethyl group but have a different core structure, leading to distinct biological activities.
Uniqueness
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of azide and fluorine groups on the pyridine ring. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H4F4N4 |
|---|---|
分子量 |
220.13 g/mol |
IUPAC名 |
4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F4N4/c8-5-3-13-6(7(9,10)11)1-4(5)2-14-15-12/h1,3H,2H2 |
InChIキー |
DQSNJLXBFKUKCJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


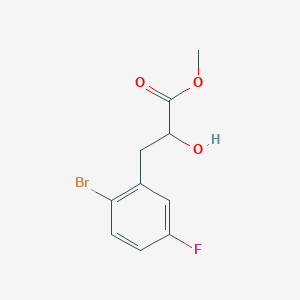

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
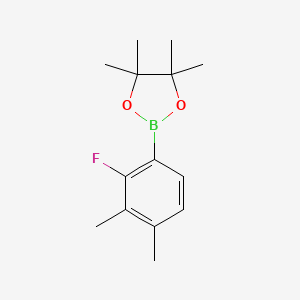
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
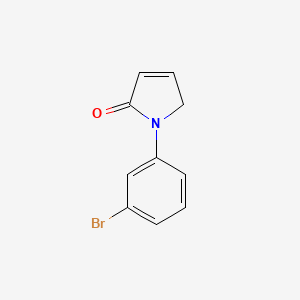
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
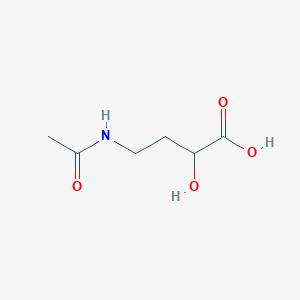
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
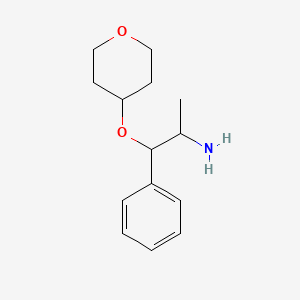

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
